Cas no 362476-05-9 (Benzenesulfonylchloride, 4-(2-cyanoethoxy)-)
Benzenesulfonylchloride, 4-(2-cyanoethoxy)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonylchloride, 4-(2-cyanoethoxy)-
- 4-(2-Cyanoethoxy)benzenesulfonyl chloride
- 4-(2-CYANO-ETHOXY)-BENZENESULFONYL CHLORIDE
- AC1MBX26
- AG-A-65571
- CTK1C1254
- KB-186321
- SCHEMBL925428
- 4-(2-Cyanoethoxy)benzene-1-sulfonyl chloride
- 4-(2-Cyanoethoxy)benzene-1-sulfonylchloride
- 362476-05-9
- AKOS006221627
- DTXSID60374092
- DB-285518
- Benzenesulfonyl chloride, 4-(2-cyanoethoxy)-
-
- MDL: MFCD03424992
- Inchi: 1S/C9H8ClNO3S/c10-15(12,13)9-4-2-8(3-5-9)14-7-1-6-11/h2-5H,1,7H2
- InChI Key: YYGOSKGTMMGUEV-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)OCCC#N)(=O)=O
Computed Properties
- Exact Mass: 244.99144
- Monoisotopic Mass: 244.991
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 75.5Ų
Experimental Properties
- PSA: 67.16
Benzenesulfonylchloride, 4-(2-cyanoethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 015065-250mg |
4-(2-Cyano-ethoxy)-benzenesulfonyl chloride |
362476-05-9 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 015065-1g |
4-(2-Cyano-ethoxy)-benzenesulfonyl chloride |
362476-05-9 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 015065-2g |
4-(2-Cyano-ethoxy)-benzenesulfonyl chloride |
362476-05-9 | 2g |
£598.00 | 2022-03-01 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-335970-1 g |
4-(2-Cyanoethoxy)benzenesulfonyl chloride, |
362476-05-9 | 1g |
¥5,603.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-335970-1g |
4-(2-Cyanoethoxy)benzenesulfonyl chloride, |
362476-05-9 | 1g |
¥5603.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771413-250mg |
4-(2-Cyanoethoxy)benzene-1-sulfonyl chloride |
362476-05-9 | 98% | 250mg |
¥6160.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771413-1g |
4-(2-Cyanoethoxy)benzene-1-sulfonyl chloride |
362476-05-9 | 98% | 1g |
¥14322.00 | 2024-05-16 | |
| Crysdot LLC | CD12078654-1g |
4-(2-Cyanoethoxy)benzene-1-sulfonyl chloride |
362476-05-9 | 97% | 1g |
$550 | 2024-07-24 |
Benzenesulfonylchloride, 4-(2-cyanoethoxy)- Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on Benzenesulfonylchloride, 4-(2-cyanoethoxy)-
Benzenesulfonylchloride, 4-(2-cyanoethoxy)- (CAS No. 362476-05-9): A Comprehensive Overview
Benzenesulfonylchloride, 4-(2-cyanoethoxy)-, identified by its CAS number 362476-05-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its benzenesulfonyl chloride moiety and a 2-cyanoethoxy substituent, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of Benzenesulfonylchloride, 4-(2-cyanoethoxy)- consists of a benzene ring sulfonated at the para position and linked to an ethoxy group that is further substituted with a cyano group. This particular arrangement imparts distinct reactivity, making it a versatile building block for medicinal chemists. The presence of both electron-withdrawing and electron-donating groups on the molecule allows for diverse functionalization, which is crucial in drug discovery and development.
In recent years, the pharmaceutical industry has seen a surge in the use of sulfonyl chlorides as key intermediates due to their ability to participate in nucleophilic substitution reactions efficiently. The 4-(2-cyanoethoxy)benzenesulfonyl chloride derivative is no exception, offering a synthetic pathway to access complex heterocyclic compounds that are of interest in oncology and anti-inflammatory therapies. Its role in constructing pharmacophores has been highlighted in several cutting-edge studies.
One of the most compelling applications of CAS No. 362476-05-9 is in the development of novel sulfonamide-based drugs. Sulfonamides are known for their broad spectrum of biological activity, including antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a cyano group into the ethoxy moiety enhances the molecule's metabolic stability and bioavailability, which are critical factors in drug design. Researchers have leveraged this compound to synthesize derivatives with improved pharmacokinetic profiles.
The synthesis of Benzenesulfonylchloride, 4-(2-cyanoethoxy)- typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with cyanoacetic ester or its derivatives under controlled conditions. This reaction proceeds via nucleophilic aromatic substitution (SNAr), where the hydroxyl group is displaced by the ethoxy-cyano moiety. The reaction conditions are optimized to maximize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical manufacturing.
In academic research, this compound has been utilized as a starting material for exploring new synthetic methodologies. For instance, recent studies have demonstrated its utility in constructing fused heterocycles through cyclocondensation reactions. These studies not only expand the synthetic toolkit available to chemists but also provide insights into the structural-activity relationships (SAR) of sulfonamide derivatives. The findings have implications for designing next-generation therapeutics with enhanced efficacy and reduced side effects.
The impact of CAS No. 362476-05-9 extends beyond academic research into industrial applications. Pharmaceutical companies have adopted this intermediate in large-scale synthesis programs aimed at developing novel drugs for unmet medical needs. Its versatility in forming covalent bonds with various biomolecules has made it indispensable in fragment-based drug design (FBDD) approaches. By integrating this compound into high-throughput screening (HTS) campaigns, researchers can identify lead compounds with promising biological activity.
The safety profile of Benzenesulfonylchloride, 4-(2-cyanoethoxy)- is another critical aspect that has been thoroughly investigated. While sulfonyl chlorides can be reactive due to the presence of chlorine atoms, proper handling and storage protocols ensure that risks are minimized. Industrial processes involving this compound adhere to rigorous safety standards to protect workers and prevent environmental contamination. Regulatory agencies have reviewed its use extensively, providing guidelines for safe handling and disposal.
The future prospects for CAS No. 362476-05-9 are promising, with ongoing research exploring its potential in emerging therapeutic areas such as immunotherapy and neurodegenerative diseases. The ability to modify its structure allows for tailoring its properties to specific biological targets. Collaborative efforts between academia and industry are driving innovation in this space, paving the way for breakthroughs that could revolutionize modern medicine.
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